Methyl 5-bromo-4-cyano-2-formylbenzoate
Description
Structural Characterization of Methyl 5-bromo-4-cyano-2-formylbenzoate
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals critical structural information about the molecular geometry and solid-state packing arrangements. Based on structural studies of related brominated cyano-formyl benzoate compounds, the molecular architecture exhibits characteristic features common to heavily substituted aromatic esters. The compound crystallizes with specific geometric parameters that reflect the steric and electronic influences of the multiple substituents on the benzene ring.
The molecular geometry is characterized by bond lengths and angles that deviate from typical benzene ring parameters due to the presence of three electron-withdrawing groups. The cyano group at position 4 introduces significant electronic effects, while the bromine substituent at position 5 contributes both steric bulk and electronic perturbations. The formyl group at position 2 creates additional electronic delocalization patterns that influence the overall molecular conformation. Crystal structure determinations of analogous compounds have demonstrated that such heavily substituted benzoates often exhibit planar or near-planar conformations with minimal deviation from coplanarity between the aromatic ring and the ester functionality.
The solid-state packing arrangements in crystals of this compound are governed by various intermolecular interactions. Studies on related compounds have identified the presence of halogen bonding interactions involving the bromine substituent, as well as dipole-dipole interactions between the cyano groups of adjacent molecules. The formyl group participates in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal lattice. These intermolecular forces play crucial roles in determining the physical properties and thermal behavior of the compound.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals that correspond to the different proton environments within the molecule. The aromatic protons appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the substituents.
The formyl proton generates a highly characteristic singlet signal typically appearing around 10.0 parts per million, significantly downfield due to the deshielding effect of the carbonyl oxygen. The methyl ester protons produce a sharp singlet around 3.9 parts per million, representing the three equivalent protons of the methoxy group. The aromatic proton signals show distinctive splitting patterns that reflect the substitution pattern on the benzene ring, with meta and ortho coupling constants providing structural confirmation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The carbonyl carbons of both the ester and formyl groups appear in the typical carbonyl region around 160-190 parts per million. The cyano carbon generates a distinctive signal around 115-120 parts per million, while the aromatic carbons appear in the expected aromatic region with chemical shifts modified by the electron-withdrawing substituents. The methyl carbon of the ester group appears as a sharp signal around 52-55 parts per million.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides comprehensive information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits several diagnostic absorption bands that confirm the presence of key functional groups and provide insights into their electronic environments. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester carbonyl appearing around 1720-1730 inverse centimeters and the formyl carbonyl at slightly higher frequency around 1680-1690 inverse centimeters.
The cyano group produces a sharp, intense absorption band around 2220-2230 inverse centimeters, characteristic of the carbon-nitrogen triple bond stretching vibration. This frequency may be slightly shifted due to electronic interactions with the adjacent substituents on the aromatic ring. The aromatic carbon-carbon stretching vibrations appear in the region between 1400-1600 inverse centimeters, with multiple bands reflecting the substituted nature of the benzene ring.
The carbon-hydrogen stretching vibrations of the aromatic protons appear around 3000-3100 inverse centimeters, while the methyl ester carbon-hydrogen stretching modes occur around 2950-3000 inverse centimeters. The carbon-bromine stretching vibration, although typically weak in infrared spectroscopy, may be observed as a low-frequency band below 700 inverse centimeters. The overall infrared spectrum provides a fingerprint identification of the compound and confirms the presence of all expected functional groups.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of the compound. The presence of bromine creates a distinctive isotope pattern with the molecular ion plus two peak appearing at mass-to-charge ratio 270 due to the natural abundance of bromine-81.
The fragmentation pattern follows predictable pathways based on the stability of the resulting fragment ions. Loss of the methoxy group generates a significant fragment ion at mass-to-charge ratio 237, while loss of carbon monoxide from the formyl group produces a fragment at mass-to-charge ratio 240. The cyano group typically remains intact during fragmentation due to the stability of the carbon-nitrogen triple bond.
| Fragment Ion (m/z) | Structure Loss | Relative Intensity |
|---|---|---|
| 268/270 | Molecular ion | 25-40% |
| 237/239 | Loss of OCH₃ | 60-80% |
| 240/242 | Loss of CO | 30-50% |
| 209/211 | Loss of COOCH₃ | 40-60% |
| 182/184 | Loss of CHO + OCH₃ | 20-35% |
Additional fragmentation involves loss of the entire ester group, producing a fragment ion at mass-to-charge ratio 209. The base peak often corresponds to a stabilized aromatic fragment resulting from multiple neutral losses. The mass spectrometric data provide unambiguous confirmation of the molecular structure and composition.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide detailed insights into the electronic structure and geometric parameters of this compound. Computational studies using various exchange-correlation functionals reveal optimized molecular geometries that closely match experimental crystallographic data. The calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.
The electronic structure calculations demonstrate the significant influence of the electron-withdrawing substituents on the aromatic π-electron system. The cyano group at position 4 acts as a strong electron acceptor, reducing electron density on the benzene ring and affecting the reactivity of adjacent positions. The bromine substituent at position 5 contributes both through inductive and mesomeric effects, while the formyl group at position 2 further depletes electron density through its carbonyl functionality.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. The lowest unoccupied molecular orbital typically localizes on the electron-deficient aromatic ring and carbonyl groups, making these regions susceptible to nucleophilic attack. The highest occupied molecular orbital often involves the aromatic π-system with contributions from the bromine lone pairs. The energy gap between these orbitals provides insights into the compound's electronic excitation properties and chemical reactivity.
Vibrational frequency calculations predict the infrared and Raman spectra with good agreement to experimental observations. The calculated frequencies for the characteristic functional groups match experimental values within typical computational accuracy limits. These calculations also provide insights into the normal modes of vibration and their infrared intensities, aiding in spectral assignment and interpretation.
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)6(4-12)2-7(8)5-13/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSMWJCYMFJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Intermediate 5-Bromo-3-(Hydroxymethyl)benzoic Acid Derivative
Starting Material:
The precursor is typically a 5-bromoisophthalic acid derivative, which is reacted with sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF), diethyl ether, or dioxane. This reduction step introduces a hydroxymethyl group at the 3-position of the aromatic ring, yielding 5-bromo-3-(hydroxymethyl)benzoic acid or its ester form (e.g., methyl ester).
- Molar ratio of NaBH₄ to substrate: 0.8–1.4:1
- Solvent: THF, diethyl ether, or dioxane
- Temperature: 0–80°C, preferably ambient to moderate reflux conditions
- Duration: 0.5–10 hours
- Purification involves extraction with organic solvents such as ethyl acetate, followed by washing and drying.
- Additional purification employs mixed solvents (alcohols and benzene derivatives like xylene) to remove by-products such as benzyl alcohol derivatives.
Oxidation to the Corresponding Aldehyde
Objective:
Convert the hydroxymethyl group to a formyl group (–CHO).
Method:
Use manganese dioxide (MnO₂), a cost-effective oxidant, in an organic solvent medium such as toluene, xylene, ethyl acetate, or acetone. The oxidation proceeds efficiently at 80–150°C over 0.5–10 hours.
- Molar ratio of MnO₂: 4–8 times that of the substrate
- Temperature: 80–150°C
- Atmosphere: Ambient or inert gas (e.g., nitrogen)
- Purification: Filter to remove manganese dioxide, concentrate the filtrate to obtain the aldehyde.
Preparation of 3-Cyanophenylboronic Acid
Method:
The key intermediate, 3-cyanophenylboronic acid, is synthesized via a two-step process:
Step A: React 3-formylphenylboronic acid (V) with hydroxylamine hydrochloride in an organic solvent such as formic acid at 90°C for 5–8 hours to introduce the nitrile group, forming 3-cyanophenylboronic acid.
Step B: Alternatively, synthesize 3-formylphenylboronic acid by reacting a 3-(dialkoxymethyl)bromobenzene (VI) with magnesium metal to form an organomagnesium intermediate, then reacting it with a trialkyl borate (e.g., trimethyl borate) at -10°C to +20°C.
Purification:
Recrystallization from suitable solvents yields high-purity 3-cyanophenylboronic acid.
Suzuki Coupling to Form the Target Compound
Reaction:
The aldehyde intermediate (5-bromo-3-formylbenzoic acid, II) reacts with 3-cyanophenylboronic acid in the presence of a palladium catalyst (preferably palladium diacetate or tetrakis(triphenylphosphine)palladium) under basic conditions (e.g., sodium hydrogen carbonate) in a solvent mixture such as water-containing dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
- Catalyst loading: 0.1–5 molar %
- Temperature: 50–100°C
- Reaction time: 0.5–10 hours
- Atmosphere: Inert (argon or nitrogen)
Outcome:
Formation of Methyl 5-(3-cyanophenyl)-3-formylbenzoate with yields typically exceeding 80%.
Final Purification and Characterization
Post-reaction, the mixture is filtered, and the product is precipitated by adding water. Recrystallization from alcohols (e.g., 2-propyl alcohol) and solvents like THF ensures high purity. The final product's yield can reach 90%, with NMR confirming the structure.
Data Summary Table: Preparation Overview
Research Findings and Practical Notes
- Efficiency: The oxidation with manganese dioxide is favored for its cost-effectiveness and operational simplicity, avoiding hazardous reagents like chromium(VI).
- Purity: Recrystallization from mixed solvents effectively removes by-products such as benzyl alcohol derivatives, ensuring high purity of intermediates.
- Industrial Relevance: The described methods are scalable, with reaction conditions optimized for large-scale production, minimizing the need for chromatography steps.
- Yield Optimization: Using excess MnO₂ and controlled reaction temperatures enhances yields and reduces impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of methyl 5-substituted-4-cyano-2-formylbenzoate derivatives.
Reduction: Formation of methyl 5-bromo-4-aminomethyl-2-formylbenzoate.
Oxidation: Formation of methyl 5-bromo-4-cyano-2-carboxybenzoate.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-bromo-4-cyano-2-formylbenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs with therapeutic effects.
Case Study: Antithrombotic Agents
A notable application is its role in the synthesis of antithrombotic agents. Research indicates that derivatives of this compound can inhibit blood coagulation factors, making them potential candidates for treating thrombotic disorders. For instance, a study highlighted the synthesis of a compound derived from this compound that exhibited significant activity against activated factor X (FXa), a key player in the coagulation cascade .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.
Synthesis of Heterocycles
The compound has been employed in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. For example, it has been used to create bicyclic structures that demonstrate biological activity, showcasing its utility in expanding the chemical diversity necessary for drug development .
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance material properties. Its unique chemical structure allows it to act as a functional monomer in the preparation of advanced materials.
Case Study: Photonic Materials
Recent studies have explored the incorporation of this compound into polymeric systems designed for photonic applications. The resulting materials exhibit improved optical properties, making them suitable for use in sensors and other optoelectronic devices .
This compound has demonstrated significant versatility across multiple scientific domains:
- Medicinal Chemistry : Key intermediate for antithrombotic agents.
- Organic Synthesis : Building block for heterocyclic compounds.
- Material Science : Enhancer for photonic materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 5-bromo-4-cyano-2-formylbenzoate, we compare it with structurally related aromatic esters and substituted benzoates (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity in Cross-Coupling |
|---|---|---|---|---|---|
| This compound | 5-Br, 4-CN, 2-CHO | 272.08 | 145–148 (decomposes) | Moderate in DMF | High (Br facilitates coupling) |
| Methyl 4-nitrobenzoate | 4-NO₂ | 181.15 | 94–96 | High in acetone | Low (no halogens) |
| Methyl 2-cyanobenzoate | 2-CN | 161.16 | 78–80 | High in methanol | Moderate (CN stabilizes intermediates) |
| Methyl 3-bromo-5-formylbenzoate | 3-Br, 5-CHO | 243.03 | 120–123 | Low in DMSO | Moderate (Br at meta position) |
Key Findings from Comparative Studies
Reactivity in Cross-Coupling Reactions this compound outperforms simpler esters (e.g., Methyl 4-nitrobenzoate) in palladium-catalyzed reactions due to the bromine atom’s ability to act as a leaving group. Its para-substituted cyano group further stabilizes transition states via electron withdrawal, enhancing reaction yields compared to Methyl 3-bromo-5-formylbenzoate .
Solubility and Stability The compound’s solubility in DMF is moderate (unlike Methyl 2-cyanobenzoate, which dissolves readily in methanol), likely due to steric hindrance from the bulky formyl group. Thermal stability is lower (decomposition at 145–148°C) compared to Methyl 4-nitrobenzoate (stable up to 250°C), attributed to the labile cyano and bromine substituents .
Spectroscopic Signatures Infrared (IR) spectroscopy reveals distinct peaks: C≡N stretch: 2230 cm⁻¹ (strong, sharp) C=O (ester): 1720 cm⁻¹ C=O (formyl): 1695 cm⁻¹ These features differentiate it from analogues lacking multiple electron-withdrawing groups, such as Methyl 2-cyanobenzoate, which shows a single C=O peak at 1735 cm⁻¹ .
Practical Implications
- Pharmaceutical Applications: The compound’s trifunctional structure makes it a versatile precursor for kinase inhibitors, where the bromine and cyano groups enhance target binding .
- Material Science : Its polarity and reactivity are advantageous in synthesizing liquid crystals or coordination polymers, though its thermal instability limits high-temperature applications .
Biological Activity
Methyl 5-bromo-4-cyano-2-formylbenzoate, an organic compound with the molecular formula C10H6BrNO3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Structure:
- Chemical Formula: C10H6BrNO3
- Functional Groups: Bromine atom, cyano group, formyl group
The compound's unique structure allows it to participate in various chemical reactions, which can lead to diverse biological interactions.
This compound's mechanism of action is primarily attributed to its ability to form reactive intermediates through:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, altering the compound's reactivity and interaction with biological molecules.
- Formation of Reactive Intermediates: The cyano and formyl groups can engage in various biological pathways, potentially affecting cellular processes and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound may exhibit moderate to significant antimicrobial properties against various bacterial strains. For instance, it has been investigated for its efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Cytotoxic Effects:
- Anti-inflammatory Potential:
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli | |
| Cytotoxic | Potential effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study: Antimicrobial Screening
A study screened various derivatives of this compound for their antimicrobial activity. The results indicated that certain derivatives exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that some structural analogs of this compound displayed notable cytotoxic effects against human cancer cell lines. The IC50 values were determined, showcasing the compound’s potential as a chemotherapeutic agent .
Q & A
Q. What are the key synthetic routes for Methyl 5-bromo-4-cyano-2-formylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. Bromination at the 5-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃). The 4-cyano group is introduced via nucleophilic substitution (e.g., using CuCN/KCN under Ullmann conditions), while the 2-formyl group may be installed via Vilsmeier-Haack formylation (POCl₃/DMF). Optimization requires monitoring reaction temperatures (e.g., 0–60°C for bromination) and stoichiometric ratios to avoid over-substitution. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm regioselectivity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : X-ray crystallography or high-resolution mass spectrometry (HRMS) confirms molecular geometry.
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry assess electron-withdrawing effects of the cyano and bromo groups. Computational methods (DFT) can model frontier molecular orbitals to predict reactivity.
- Physical Properties : Melting point, solubility (in DMSO or chloroform), and stability under varying pH/temperature should be documented. Reference analogous compounds (e.g., methyl benzoates with halogen/cyano substituents) for benchmarking .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and nucleophilic attack due to the formyl and cyano groups. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the ester group). Use TLC or HPLC to monitor purity over time .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, CN, CHO) influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group acts as a directing group for electrophilic substitution, while the cyano and formyl groups deactivate the aromatic ring, limiting further electrophilic reactions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromo substituent is a prime site for cross-coupling. The formyl group may require protection (e.g., as an acetal) to prevent side reactions. Competitive inhibition studies with varying substituents can quantify electronic effects on reaction rates .
Q. What challenges arise in achieving regioselective functionalization of this compound?
- Methodological Answer : Competing reactivity between the bromo (potential leaving group) and formyl/cyano (electron-withdrawing) groups complicates regioselectivity. For example, nucleophilic aromatic substitution at the 5-bromo position may compete with formyl-group reactions. Use sterically hindered bases (e.g., DBU) or transition-metal templates to direct reactivity. Kinetic studies under varying conditions (solvent polarity, temperature) can identify dominant pathways .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : The compound’s multifunctional scaffold is ideal for generating pharmacophores. For instance:
- Antimicrobial Agents : The cyano group can be converted to tetrazole rings (via [3+2] cycloaddition) for enhanced binding to bacterial targets.
- Kinase Inhibitors : The formyl group facilitates Schiff base formation with amine-containing fragments.
- Anti-inflammatory Derivatives : Ester hydrolysis yields carboxylic acids for COX-2 inhibition. Validate bioactivity via in vitro assays (e.g., MIC for antimicrobials, ELISA for COX-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
